tert-Butyl (S)-(1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate
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Overview
Description
tert-Butyl (S)-(1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate is a complex organic compound that features a tert-butyl carbamate group and a boronate ester. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-(1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate typically involves multiple steps. One common method includes the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-(1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form simpler derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the boronate ester site.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, cesium carbonate as a base, and 1,4-dioxane as a solvent .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, palladium-catalyzed reactions can yield N-Boc-protected anilines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used in the synthesis of various complex molecules, including tetrasubstituted pyrroles functionalized with ester or ketone groups at the C-3 position .
Biology and Medicine
Industry
In the industrial sector, this compound is utilized in the production of advanced materials and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of tert-Butyl (S)-(1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate involves its reactivity with various molecular targets. The boronate ester group can interact with diols and other nucleophiles, facilitating the formation of stable complexes. This reactivity is exploited in various synthetic and medicinal applications .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound used in similar synthetic applications.
tert-Butyl carbanilate: Another related compound with similar protective group properties.
Uniqueness
What sets tert-Butyl (S)-(1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate apart is its combination of a boronate ester and a carbamate group, providing unique reactivity and versatility in synthetic applications.
Properties
Molecular Formula |
C19H30BNO4 |
---|---|
Molecular Weight |
347.3 g/mol |
IUPAC Name |
tert-butyl N-[(1S)-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate |
InChI |
InChI=1S/C19H30BNO4/c1-13(21-16(22)23-17(2,3)4)14-10-9-11-15(12-14)20-24-18(5,6)19(7,8)25-20/h9-13H,1-8H3,(H,21,22)/t13-/m0/s1 |
InChI Key |
JGZHSXDVZHLLGB-ZDUSSCGKSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)[C@H](C)NC(=O)OC(C)(C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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